N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Thieno[3,2-d]pyrimidine Synthesis: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and thieno[3,2-d]pyrimidine intermediates using reagents like acetic anhydride and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Studying its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Shares the benzodioxole moiety but differs in the rest of the structure.
Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl: Another compound with the benzodioxole group but different functional groups.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is unique due to its combination of benzodioxole, thieno[3,2-d]pyrimidine, and thiophene groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H19N3O5S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H19N3O5S2/c26-19(23-11-14-3-4-17-18(10-14)30-13-29-17)12-25-16-6-9-32-20(16)21(27)24(22(25)28)7-5-15-2-1-8-31-15/h1-4,6,8-10H,5,7,11-13H2,(H,23,26) |
InChI Key |
CFEVPQHQWMBNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CS5)SC=C4 |
Origin of Product |
United States |
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